molecular formula C31H60O2 B14420151 Methyl triacont-10-enoate CAS No. 87292-60-2

Methyl triacont-10-enoate

Cat. No.: B14420151
CAS No.: 87292-60-2
M. Wt: 464.8 g/mol
InChI Key: WFMLPLRBCDNUNS-UHFFFAOYSA-N
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Description

Methyl triacont-10-enoate is an organic compound belonging to the class of esters It is characterized by a long carbon chain with a double bond at the 10th position and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl triacont-10-enoate can be synthesized through the esterification of triacont-10-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction under milder conditions and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: Methyl triacont-10-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Epoxides and diols: from oxidation reactions.

    Alcohols: from reduction reactions.

    Amides and ethers: from substitution reactions.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of complex molecules and as a model compound for studying esterification and oxidation reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of methyl triacont-10-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The ester group can also undergo hydrolysis in biological systems, releasing the active acid form, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Methyl triacont-10-enoate can be compared with other long-chain esters such as:

    Methyl palmitate: A shorter chain ester with similar esterification properties but different biological activities.

    Methyl oleate: An unsaturated ester with a double bond at the 9th position, commonly used in biodiesel production.

    Methyl stearate: A saturated ester with no double bonds, used in cosmetics and lubricants.

Uniqueness: this compound is unique due to its long carbon chain and the presence of a double bond at the 10th position, which imparts distinct chemical and physical properties compared to shorter chain esters.

Properties

CAS No.

87292-60-2

Molecular Formula

C31H60O2

Molecular Weight

464.8 g/mol

IUPAC Name

methyl triacont-10-enoate

InChI

InChI=1S/C31H60O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33-2/h21-22H,3-20,23-30H2,1-2H3

InChI Key

WFMLPLRBCDNUNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC=CCCCCCCCCC(=O)OC

Origin of Product

United States

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